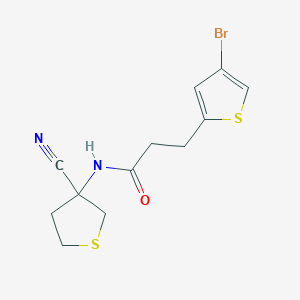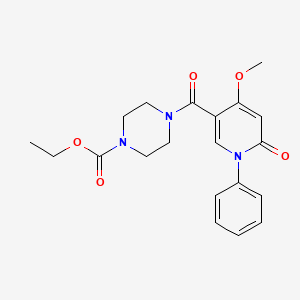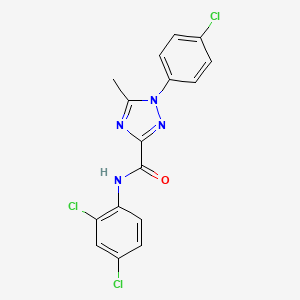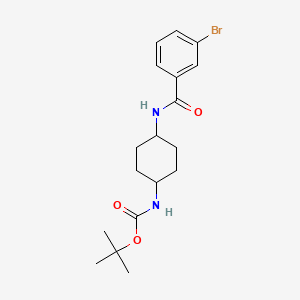![molecular formula C15H18N6O4S B2737219 3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034228-48-1](/img/structure/B2737219.png)
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N6O4S and its molecular weight is 378.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Research has demonstrated the potential of pyrazole methanesulfonates, a class of compounds that includes structures similar to the queried compound, in exhibiting insecticidal activity. These compounds have been designed to target agricultural pests with minimal toxicity towards mammals, highlighting their potential in sustainable pest management strategies. The insecticidal properties are attributed to the specific amide formations from amines with α-branching, indicating a promising direction for developing effective insecticides (Finkelstein & Strock, 1997).
Neutrophil Elastase Inhibition
Another significant application involves the inhibition of neutrophil elastase (NE), an enzyme implicated in various respiratory diseases. Compounds structurally related to the queried chemical have shown effectiveness in in vitro and in vivo models against NE. This inhibition could potentially offer therapeutic avenues for treating diseases characterized by inflammation and tissue damage, such as bronchiectasis and chronic obstructive pulmonary disease, by mitigating enzyme-driven damage and inflammation (Stevens et al., 2011).
Synthesis of Gastroesophageal Reflux Disease Medications
The compound's framework serves as a key intermediate in synthesizing medications for gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related conditions. Modifications in the synthesis process have been explored to enhance green metrics, such as atom economy and waste reduction, showcasing the compound's role in pharmaceutical manufacturing processes aimed at producing treatments for acid-related ailments (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Agents
Research into heterocycles based on pyrazole structures has revealed their antimicrobial potential. Compounds incorporating sulfonamide groups have been synthesized and tested against various microorganisms, indicating their utility in developing new antimicrobial agents. This line of research opens up possibilities for creating novel drugs to combat resistant strains of bacteria and fungi (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Applications in Organic Synthesis
The versatility of the compound extends to its use as a catalyst in organic synthesis, facilitating reactions such as the three-component synthesis of pyrido[2,3-c]coumarin derivatives. This application underscores the compound's role in streamlining synthetic pathways, contributing to the development of efficient and sustainable chemical processes (Chen, Hu, & Peng, 2016).
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-7-11(3-4-16-13)8-17-14(22)20-5-6-21(15(20)23)26(2,24)25/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEIJKOQZCBQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2737138.png)
![6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2737139.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2737141.png)


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2737147.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737150.png)

![4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2737156.png)

![N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride](/img/structure/B2737159.png)
